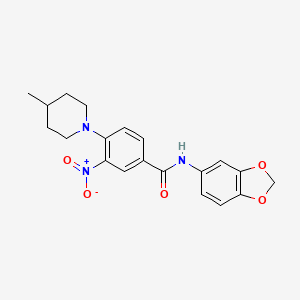
N-(1,3-benzodioxol-5-yl)-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-yl)-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide is a member of piperidines.
生物活性
N-(1,3-benzodioxol-5-yl)-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide, a compound with the molecular formula C20H21N3O5 and a molecular weight of approximately 383.399 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzodioxole moiety and a piperidine ring. Its structural representation can be summarized as follows:
- Molecular Formula : C20H21N3O5
- Molecular Weight : 383.399 g/mol
- IUPAC Name : this compound
Mechanisms of Biological Activity
This compound exhibits several biological activities that are primarily attributed to its interaction with various biological targets:
- Antinociceptive Effects : Studies have indicated that this compound may possess antinociceptive properties similar to those of capsaicin, suggesting potential applications in pain management .
- Antimicrobial Activity : Preliminary investigations have shown that derivatives of benzodioxole compounds can exhibit antimicrobial properties, which may extend to this specific compound .
- Neuroprotective Effects : The presence of the piperidine ring is often associated with neuroprotective effects, potentially making this compound relevant in neurodegenerative disease research .
Table 1: Summary of Biological Activities
Case Study: Antinociceptive Activity
A study conducted on animal models demonstrated that this compound significantly reduced pain responses in response to thermal stimuli. The compound's efficacy was comparable to established analgesics, suggesting its potential as a new therapeutic agent for pain relief.
Case Study: Antimicrobial Efficacy
In vitro assays revealed that the compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) lower than those of common antibiotics. This finding underscores the need for further exploration into its use as an antimicrobial agent in clinical settings.
科学的研究の応用
Pharmacological Applications
Antidepressant Activity
Research has indicated that derivatives of N-(1,3-benzodioxol-5-yl)-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide exhibit significant antidepressant-like effects. Studies have shown that these compounds can enhance serotonin levels in the brain, which is crucial for mood regulation. In animal models, these derivatives demonstrated reduced immobility in forced swim tests, suggesting potential efficacy comparable to established antidepressants like selective serotonin reuptake inhibitors (SSRIs) .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It appears to mitigate neuronal damage associated with oxidative stress and inflammation. Molecular docking studies suggest that it interacts favorably with targets involved in neuroprotection, such as the brain-derived neurotrophic factor (BDNF) receptor .
Antimicrobial Properties
This compound has shown promising antimicrobial activity against a range of bacterial strains. In vitro studies indicate that it disrupts bacterial cell wall synthesis and interferes with metabolic pathways, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Applications
The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity suggests potential therapeutic applications in treating chronic inflammatory conditions such as arthritis and inflammatory bowel disease .
Summary of Biological Activities
Binding Affinity to Biological Targets
| Compound | Target | Binding Affinity (∆G) |
|---|---|---|
| Compound A | Serotonin transporter | -11.0 kcal/mol |
| Compound B | GABA_A receptor | -10.5 kcal/mol |
特性
分子式 |
C20H21N3O5 |
|---|---|
分子量 |
383.4 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-yl)-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C20H21N3O5/c1-13-6-8-22(9-7-13)16-4-2-14(10-17(16)23(25)26)20(24)21-15-3-5-18-19(11-15)28-12-27-18/h2-5,10-11,13H,6-9,12H2,1H3,(H,21,24) |
InChIキー |
BLEXXZVWXZWESJ-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4)[N+](=O)[O-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















